3,4-Diaminobenzotrifluoride
Overview
Description
3,4-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2. It is also known by other names such as this compound and 4-trifluoromethyl-1,2-phenylenediamine . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which also contains two amino groups at the 1 and 2 positions. It appears as a white or gray to yellow powder or crystals .
Scientific Research Applications
3,4-Diaminobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
“4-(Trifluoromethyl)benzene-1,2-diamine” is classified as hazardous. It causes severe skin burns and eye damage . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
“4-(Trifluoromethyl)benzene-1,2-diamine” has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
It has been suggested that it may interact with dna
Mode of Action
It has been suggested that it may be involved in photo-induced ligand dissociation and subsequent DNA covalent binding . This suggests that 3,4-Diaminobenzotrifluoride could potentially serve as a photoactivated chemotherapeutic agent .
Biochemical Pathways
Given its potential interaction with DNA , it may affect pathways related to DNA replication, transcription, and repair
Pharmacokinetics
Its molecular weight is 176.14 , which suggests it could potentially be absorbed and distributed throughout the body.
Result of Action
Given its potential interaction with DNA , it may cause changes at the molecular level that could potentially affect cellular function
Preparation Methods
The synthesis of 3,4-Diaminobenzotrifluoride typically involves starting from trifluorotoluene. One common method includes the nitration of trifluorotoluene to produce 4-nitrotrifluorotoluene, followed by reduction to yield this compound . The reaction conditions often involve the use of strong acids for nitration and hydrogenation catalysts for reduction.
Chemical Reactions Analysis
3,4-Diaminobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Common reagents used in these reactions include hydrogenation catalysts for reduction and strong acids for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3,4-Diaminobenzotrifluoride can be compared with other similar compounds such as:
This compound: Similar in structure but with different substitution patterns.
4-Trifluoromethyl-1,2-phenylenediamine: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJHUJJBYMJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190272 | |
Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-71-8 | |
Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-(Trifluoromethyl)benzene-1,2-diamine?
A1: 4-(Trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H7F3N2. While specific spectroscopic data is not provided in the given research papers, its structure consists of a benzene ring with two amine (-NH2) groups at the 1 and 2 positions and a trifluoromethyl (-CF3) group at the 4 position.
Q2: How does 4-(Trifluoromethyl)benzene-1,2-diamine interact with Mycobacterium tuberculosis dihydrofolate reductase?
A2: Research indicates that 4-(Trifluoromethyl)benzene-1,2-diamine acts as a fragment (fragment 17) that binds to Mycobacterium tuberculosis dihydrofolate reductase (DHFR) []. While the exact binding mechanism and downstream effects are not detailed in the provided abstract, the interaction with DHFR suggests potential as a starting point for developing anti-tuberculosis drugs. DHFR is a key enzyme in folate metabolism, which is essential for bacterial DNA synthesis. Inhibition of DHFR can therefore disrupt bacterial growth and proliferation.
Q3: Can 4-(Trifluoromethyl)benzene-1,2-diamine be used to synthesize other compounds?
A3: Yes, 4-(Trifluoromethyl)benzene-1,2-diamine can be used as a reactant in organic synthesis. For example, it reacts with 1,5-difluoro-2,4-dinitrobenzene to produce N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine [, ]. The reaction conditions, specifically the choice of solvent, can significantly impact the product yield and purity.
Q4: Are there any known interactions between 4-(trifluoromethyl)benzene-1,2-diamine and the tumor suppressor protein p53?
A4: The provided research indicates that a complex has been formed between the p53 core domain mutant Y220C and 4-(trifluoromethyl)benzene-1,2-diamine []. This finding suggests a potential interaction with p53, a protein crucial for cell cycle regulation and tumor suppression. Further research is needed to elucidate the details and implications of this interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.